molecular formula C24H21N3O3 B2662002 2-amino-3-(3-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide CAS No. 903342-10-9

2-amino-3-(3-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide

Cat. No. B2662002
CAS RN: 903342-10-9
M. Wt: 399.45
InChI Key: NMSCJYDWYAAWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(3-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AIM-100 or Akt inhibitor VIII, and it is a potent inhibitor of Akt, a protein that plays a crucial role in cell survival and proliferation.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to 2-amino-3-(3-methoxybenzoyl)-N-(o-tolyl)indolizine-1-carboxamide are often synthesized for their potential applications in pharmacology and materials science. For example, the synthesis and characterization of new heterocyclic compounds, including 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, have been explored for their cytotoxic activity against various cell lines, indicating their potential use in developing new anticancer agents (Hassan, Hafez, & Osman, 2014).

Photoluminescent Materials

Compounds related to indolizines, such as 6-amino-8-cyanobenzo[1,2-b]indolizines, have been studied for their unusual blue-shifted acid-responsive photoluminescence behavior. These materials exhibit reversible pH-dependent optical properties, making them interesting candidates for sensor applications and the study of photophysical phenomena (Outlaw, Zhou, Bragg, & Townsend, 2016).

Antimicrobial and Anticancer Activity

The novel synthesis of heterocyclic compounds and their derivatives has been a focus for their potential antimicrobial and anticancer activities. For instance, derivatives of pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole have been prepared and evaluated for their antimicrobial activity, suggesting a route for the development of new therapeutic agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Drug Development

The structure-activity relationships of various heterocyclic phenazinecarboxamides targeting topoisomerase as anticancer agents exemplify how complex molecules, akin to this compound, are synthesized and analyzed to discover new drug candidates. These studies provide insights into the molecular frameworks that might be effective against specific types of cancer cells, offering a basis for further drug development (Gamage et al., 2002).

properties

IUPAC Name

2-amino-3-(3-methoxybenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-8-3-4-11-18(15)26-24(29)20-19-12-5-6-13-27(19)22(21(20)25)23(28)16-9-7-10-17(14-16)30-2/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSCJYDWYAAWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.